1-Azabicyclo[2.2.2]octan-3-yl 6-[4-[(4-amino-5-chloro-2-methoxybenzoyl)amino]-3-methoxypiperidin-1-yl]hexanoate;dihydrochloride
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Overview
Description
1-Azabicyclo[2.2.2]octan-3-yl 6-[4-[(4-amino-5-chloro-2-methoxybenzoyl)amino]-3-methoxypiperidin-1-yl]hexanoate;dihydrochloride is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique bicyclic structure, which includes a nitrogen atom, making it a valuable scaffold in medicinal chemistry and drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Azabicyclo[2.2.2]octan-3-yl 6-[4-[(4-amino-5-chloro-2-methoxybenzoyl)amino]-3-methoxypiperidin-1-yl]hexanoate;dihydrochloride involves multiple steps, starting from readily available precursors. The key steps include the formation of the azabicyclo[2.2.2]octane core, followed by the attachment of the hexanoate and piperidinyl groups. Typical reaction conditions involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1-Azabicyclo[2.2.2]octan-3-yl 6-[4-[(4-amino-5-chloro-2-methoxybenzoyl)amino]-3-methoxypiperidin-1-yl]hexanoate;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidinyl and benzoyl moieties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium on carbon.
Nucleophiles: Sodium azide, sodium methoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
1-Azabicyclo[2.2.2]octan-3-yl 6-[4-[(4-amino-5-chloro-2-methoxybenzoyl)amino]-3-methoxypiperidin-1-yl]hexanoate;dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors or enzymes. The bicyclic structure allows it to fit into binding sites with high affinity, modulating the activity of the target. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane: Another bicyclic compound with nitrogen, used in similar applications.
2-Azabicyclo[3.2.1]octane: A related structure with potential in drug discovery.
Uniqueness
1-Azabicyclo[2.2.2]octan-3-yl 6-[4-[(4-amino-5-chloro-2-methoxybenzoyl)amino]-3-methoxypiperidin-1-yl]hexanoate;dihydrochloride is unique due to its specific combination of functional groups and bicyclic structure, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C27H43Cl3N4O5 |
---|---|
Molecular Weight |
610.0 g/mol |
IUPAC Name |
1-azabicyclo[2.2.2]octan-3-yl 6-[4-[(4-amino-5-chloro-2-methoxybenzoyl)amino]-3-methoxypiperidin-1-yl]hexanoate;dihydrochloride |
InChI |
InChI=1S/C27H41ClN4O5.2ClH/c1-35-23-15-21(29)20(28)14-19(23)27(34)30-22-9-13-31(17-25(22)36-2)10-5-3-4-6-26(33)37-24-16-32-11-7-18(24)8-12-32;;/h14-15,18,22,24-25H,3-13,16-17,29H2,1-2H3,(H,30,34);2*1H |
InChI Key |
ZKVOMYDQQYOJKE-UHFFFAOYSA-N |
Canonical SMILES |
COC1CN(CCC1NC(=O)C2=CC(=C(C=C2OC)N)Cl)CCCCCC(=O)OC3CN4CCC3CC4.Cl.Cl |
Origin of Product |
United States |
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